Cas no 39630-24-5 (2-(morpholine-4-carbonyl)aniline)

2-(モルホリン-4-カルボニル)アニリンは、有機合成化学において重要な中間体として利用される化合物です。分子構造中にモルホリン環とアニリン基を有し、高い反応性と多様な官能基導入の可能性を備えています。特に医薬品中間体や機能性材料の合成において有用で、選択的な反応サイトを有するため精密合成に適しています。安定性に優れ、標準的な実験条件下で取り扱いが容易な点も特徴です。また、求核試薬としての反応性や金属触媒反応への適用性など、幅広い合成化学的応用が可能です。

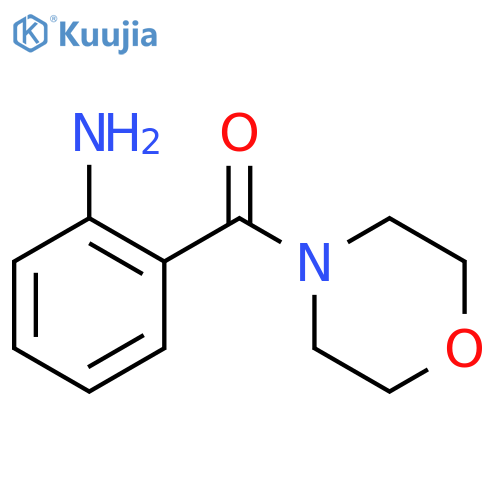

39630-24-5 structure

商品名:2-(morpholine-4-carbonyl)aniline

CAS番号:39630-24-5

MF:C11H14N2O2

メガワット:206.241062641144

MDL:MFCD00034763

CID:1077412

PubChem ID:726276

2-(morpholine-4-carbonyl)aniline 化学的及び物理的性質

名前と識別子

-

- (2-Aminophenyl)(morpholino)methanone

- [2-(Morpholin-4-ylcarbonyl)phenyl]amine

- 2-(4-Morpholinylcarbonyl)aniline

- (2-aminophenyl)-morpholin-4-ylmethanone

- 2-(4-morpholinylcarbonyl)aniline(SALTDATA: FREE)

- 2-(morpholine-4-carbonyl)aniline

- Oprea1_272505

- LFLIOZKEABTZIF-UHFFFAOYSA-N

- (2-Amino-phenyl)-morpholin-4-yl-methanone

- DA-18416

- F1723-0015

- PS-5521

- A873605

- 2-(morpholin-4-ylcarbonyl)aniline

- (2-Aminophenyl)(morpholino)methanone 39630-24-5

- EN300-29552

- Benzenamine, 2-(4-morpholinylcarbonyl)-

- 39630-24-5

- MFCD00034763

- Oprea1_305893

- DTXSID10352421

- Z56040713

- SCHEMBL11446442

- ALBB-012954

- (2-aminophenyl)(morpholin-4-yl)methanone

- 2-(4-Morpholinylcarbonyl)aniline, AldrichCPR

- STK507114

- 2-Aminophenyl-morpholin-4-yl methanone

- SDCCGMLS-0065664.P001

- AKOS000111605

- CHEMBL2263371

-

- MDL: MFCD00034763

- インチ: InChI=1S/C11H14N2O2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2

- InChIKey: LFLIOZKEABTZIF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C(=O)N2CCOCC2)N

計算された属性

- せいみつぶんしりょう: 206.10600

- どういたいしつりょう: 206.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 55.6Ų

じっけんとくせい

- PSA: 55.56000

- LogP: 1.26030

2-(morpholine-4-carbonyl)aniline セキュリティ情報

2-(morpholine-4-carbonyl)aniline 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(morpholine-4-carbonyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-5521-1G |

(2-Aminophenyl)(morpholin-4-yl)methanone |

39630-24-5 | >95% | 1g |

£108.00 | 2025-02-08 | |

| Enamine | EN300-29552-10.0g |

2-(morpholine-4-carbonyl)aniline |

39630-24-5 | 95.0% | 10.0g |

$220.0 | 2025-03-19 | |

| OTAVAchemicals | 0117380110-1G |

2-(morpholine-4-carbonyl)aniline |

39630-24-5 | 95% | 1G |

$100 | 2023-06-25 | |

| Life Chemicals | F1723-0015-2μmol |

2-(morpholine-4-carbonyl)aniline |

39630-24-5 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11776-1G |

2-(morpholine-4-carbonyl)aniline |

39630-24-5 | 95% | 1g |

¥ 231.00 | 2023-04-13 | |

| Fluorochem | 038418-10g |

2-Aminophenyl-morpholin-4-yl methanone |

39630-24-5 | 95% | 10g |

£140.00 | 2022-03-01 | |

| Life Chemicals | F1723-0015-50mg |

2-(morpholine-4-carbonyl)aniline |

39630-24-5 | 90%+ | 50mg |

$240.0 | 2023-05-17 | |

| Life Chemicals | F1723-0015-4mg |

2-(morpholine-4-carbonyl)aniline |

39630-24-5 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1723-0015-10μmol |

2-(morpholine-4-carbonyl)aniline |

39630-24-5 | 90%+ | 10μl |

$103.5 | 2023-05-17 | |

| Life Chemicals | F1723-0015-2mg |

2-(morpholine-4-carbonyl)aniline |

39630-24-5 | 90%+ | 2mg |

$88.5 | 2023-05-17 |

2-(morpholine-4-carbonyl)aniline 関連文献

-

Hwangseo Park,Soyoung Lee,Suhyun Lee,Sungwoo Hong Org. Biomol. Chem. 2014 12 4644

-

2. Triazines and related products. Part XII. Reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines and 1,2,3-benzotriazin-4(3H)-ones in secondary aminesM. Shakil S. Siddiqui,Malcolm F. G. Stevens J. Chem. Soc. Perkin Trans. 1 1974 611

39630-24-5 (2-(morpholine-4-carbonyl)aniline) 関連製品

- 51207-86-4(4-(morpholine-4-carbonyl)aniline)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1189426-16-1(Sulfadiazine-13C6)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 5587-61-1(Triisocyanato(methyl)silane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39630-24-5)2-(morpholine-4-carbonyl)aniline

清らかである:99%

はかる:10g

価格 ($):228.0